molecular formula C13H14N4O4 B2452979 Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034223-31-7

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2452979
CAS No.: 2034223-31-7
M. Wt: 290.279
InChI Key: JZHOZHUQEZAQQV-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which leads to the formation of 5-substituted isoxazoles . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a Pt-carbene intermediate .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their simplicity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoxazole ring with a pyrrolidine moiety and a methoxypyridazine group makes it a versatile compound for various applications in scientific research and drug development.

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-19-11-2-3-12(16-15-11)20-9-5-7-17(8-9)13(18)10-4-6-14-21-10/h2-4,6,9H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHOZHUQEZAQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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